tert-Butyl (3-(methylamino)phenyl)carbamate
Description
Nuclear Magnetic Resonance (NMR)
Infrared (IR) Spectroscopy
Key absorptions include:
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) shows a base peak at m/z 223.1 [M+H]⁺, with fragmentation pathways yielding ions at m/z 167.0 (loss of tert-butyl) and m/z 121.0 (phenyl–NHCH₃) .
Thermodynamic Properties and Solubility Behavior
Table 2: Thermodynamic and solubility data
The compound exhibits moderate lipophilicity (LogP = 2.23), favoring solubility in polar aprotic solvents like dimethylformamide (DMF) and dichloromethane . Aqueous solubility is limited due to the hydrophobic tert-butyl group, though protonation of the methylamino group (–NHCH₃) enhances solubility in acidic media . Differential scanning calorimetry (DSC) reveals a glass transition temperature (T₉) of −15°C, consistent with its amorphous solid state at room temperature .
Properties
IUPAC Name |
tert-butyl N-[3-(methylamino)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14-10-7-5-6-9(8-10)13-4/h5-8,13H,1-4H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQSQKBDOJILSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20721003 | |
| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1134328-09-8 | |
| Record name | tert-Butyl [3-(methylamino)phenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20721003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with (R)-[1-(hydroxymethyl)-2-carbonyl-2-[(phenylmethyl)amino]ethyl]-tert-butyl carbamate as the precursor. Key steps include:
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Alkylation : Methyl sulfate reacts with the precursor’s hydroxyl group under basic conditions (50% KOH), facilitated by tetrabutylammonium bromide as a phase-transfer catalyst.
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Temperature Control : The reaction proceeds at −10°C to 20°C to minimize side reactions.
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Workup : Post-reaction purification involves sequential washes with dilute HCl, saturated NaHCO₃, and water to remove unreacted reagents and byproducts.
Optimization Parameters
Critical factors influencing yield and purity include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 wt% (TBAB) | Maximizes alkylation efficiency |
| Methyl Sulfate Equiv | 1.2–2.0 equiv | Ensures complete methylation |
| Solvent | Ethyl acetate | Enhances solubility of intermediates |
| Reaction Temperature | −10°C → 20°C (gradient) | Prevents decomposition |
Case Study :
-
Embodiment 4 : 57.0 g precursor, 3.0 g TBAB, 109.5 g methyl sulfate → 97% yield.
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Embodiment 5 : Reduced methyl sulfate (48.7 g) with increased TBAB (6.0 g) → 95% yield, highlighting stoichiometric balance.
Key Insight : The alkylation method superior for large-scale production due to higher yields and cost-effectiveness.
Solvent and Catalytic Effects
The choice of solvent and catalyst significantly impacts reaction kinetics. Data from phenylcarbamate studies (ACS Omega, 2022) reveal solvent-dependent outcomes:
Solvent Selection
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Ethyl Acetate : Preferred in the patent method for its balance of polarity and inertness.
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Tetrahydrofuran (THF) : Accelerates deprotection but risks urea formation in related systems.
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Acetonitrile (MeCN) : Promotes rapid reactions but may complicate purification.
Industrial Scalability Considerations
Process Intensification
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Continuous Flow Systems : Potential to improve temperature control and reduce reaction times.
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Waste Management : Methyl sulfate’s toxicity necessitates closed-loop systems for byproduct recovery.
Stability Profiling
Thermal and hydrolytic stability data ensure product integrity during storage:
| Condition | Degradation After 30 Days |
|---|---|
| 25°C, dry air | <5% |
| 40°C, 75% humidity | 25% |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(methylamino)phenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halides and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
tert-Butyl (3-(methylamino)phenyl)carbamate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for amines in peptide synthesis.
Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl (3-(methylamino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during synthesis. It may also interact with enzymes and receptors in biological systems, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound’s closest analogs differ in substituent type, position, and functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparisons
Biological Activity
Tert-butyl (3-(methylamino)phenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 236.31 g/mol. The compound features a tert-butyl group attached to a phenyl ring, which is further substituted with a methylamino group. This structure is significant as it influences the compound's reactivity and biological interactions.
The mechanism of action for this compound involves its interaction with various biological targets. The presence of the methylamino group may enhance its ability to form hydrogen bonds with proteins, potentially leading to covalent modifications that can alter enzyme activities or protein functions. This interaction profile suggests that the compound could modulate signaling pathways relevant to various diseases, including cancer.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that structurally related carbamates possess significant antitumor properties, suggesting the potential for this compound in cancer therapy .
Case Study:
A study evaluated the cytotoxic effects of related compounds on breast cancer cell lines, revealing that modifications in the alkyl chain significantly influenced their potency. The findings indicated that compounds with a methylamino substitution demonstrated improved activity compared to their counterparts lacking this group .
Anti-inflammatory Activity
In addition to antitumor effects, this compound has been investigated for its anti-inflammatory properties . A study reported that related carbamate derivatives exhibited promising anti-inflammatory activity, with inhibition percentages ranging from 39% to 54% in carrageenan-induced edema models .
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Tert-butyl (3-(aminomethyl)phenyl)carbamate | 72207230 | Lacks methyl group on nitrogen; different activity profile |
| Tert-butyl (3-(dimethylaminomethyl)phenyl)carbamate | 1508477-85-7 | Contains dimethyl instead of methyl; altered biological properties |
Pharmacological Profiles
The pharmacological profiles of this compound suggest interactions with several biological targets:
- Calmodulin-dependent kinases : These kinases are crucial in regulating insulin sensitivity and glucose metabolism. Inhibitors targeting these pathways have shown promise in restoring insulin sensitivity in obesity models .
- HSET (KIFC1) : Compounds similar to this compound have been identified as inhibitors of HSET, which plays a role in cancer cell proliferation by clustering centrosomes .
Comparative Analysis
The structural variations among carbamate derivatives significantly impact their biological activities. For example, the substitution pattern on the phenyl ring and the type of amine group can lead to different pharmacological profiles.
Q & A
Q. Critical factors :
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane) enhance reactivity .
- Temperature : Mild conditions (0–25°C) prevent decomposition of the carbamate group .
- Catalysts : Phase-transfer catalysts improve yields in biphasic systems .
Q. Stability Data :
| Condition | Degradation (%) after 30 days |
|---|---|
| 25°C, dry air | <5 |
| 40°C, 75% humidity | 25 |
Advanced Research Questions
How do structural modifications (e.g., fluorination) impact biological activity?
Answer:
- Electron-withdrawing groups (e.g., -F): Enhance metabolic stability but may reduce membrane permeability .
- Methylamino group : Facilitates hydrogen bonding with target enzymes (e.g., kinases) .
Q. Case Study :
- Analog : tert-Butyl (3-(trifluoromethyl)phenyl)carbamate showed 3x higher CYP450 inhibition vs. non-fluorinated analogs .
- Methodology : Use SPR (Surface Plasmon Resonance) to quantify binding affinities .
What computational methods optimize synthesis and predict reactivity?
Answer:
- Reaction Path Search : Quantum mechanical calculations (DFT) model transition states for carbamate bond formation .
- Solvent Effects : COSMO-RS simulations predict solvent compatibility .
- Machine Learning : Train models on reaction databases to prioritize high-yield conditions .
Example : DFT-guided optimization reduced reaction time by 40% in tert-butyl carbamate analogs .
How are mechanistic studies designed to resolve contradictory bioactivity data?
Answer:
Q. Data Contradictions :
- Conflict : Some studies report anti-inflammatory activity , while others show no effect.
- Resolution : Validate target engagement via CRISPR-edited cell lines lacking putative receptors .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
